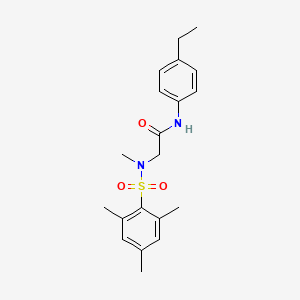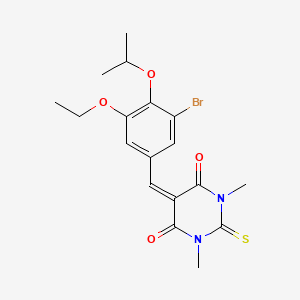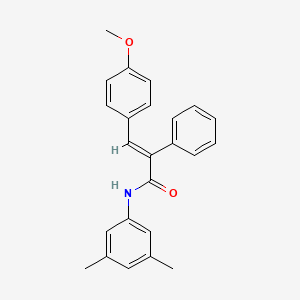
N~1~-(4-ethylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
Descripción general
Descripción
N~1~-(4-ethylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide, also known as MRS2578, is a selective P2Y~6~ receptor antagonist. P2Y~6~ receptors are a subtype of purinergic receptors, which are involved in various physiological processes such as neurotransmission, inflammation, and immune responses. MRS2578 has been widely used in scientific research to investigate the role of P2Y~6~ receptors in different biological systems.
Mecanismo De Acción
N~1~-(4-ethylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide acts as a selective antagonist of P2Y~6~ receptors, which are G protein-coupled receptors that are activated by extracellular nucleotides such as ATP and UDP. P2Y~6~ receptors are widely expressed in various tissues and cells, including immune cells, microglia, and neurons. Activation of P2Y~6~ receptors has been shown to modulate various biological functions such as inflammation, cell proliferation, and apoptosis. By blocking P2Y~6~ receptors, this compound can inhibit the downstream signaling pathways and biological responses mediated by these receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the biological system and experimental conditions. In microglia, this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β, and reduce the activation of NF-κB and MAPK signaling pathways (Haskó et al., 2016). In immune cells, this compound can inhibit the production of IL-6 and IL-8, and reduce the migration and adhesion of monocytes (Yip et al., 2013). In neurons, this compound can modulate the release of neurotransmitters such as glutamate and GABA, and affect the synaptic plasticity and neuronal excitability (Koizumi et al., 2007).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(4-ethylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide has several advantages as a research tool compound. It is a selective and potent antagonist of P2Y~6~ receptors, which allows for specific inhibition of the receptor function without affecting other purinergic receptors. This compound is also water-soluble and stable, which facilitates its use in in vitro and in vivo experiments. However, this compound also has some limitations. It has a relatively short half-life and low bioavailability, which may require frequent dosing and high concentrations in some experimental settings. This compound may also have off-target effects on other receptors or enzymes, which should be taken into consideration when interpreting the results.
Direcciones Futuras
There are several future directions for the research on N~1~-(4-ethylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide and P2Y~6~ receptors. First, more studies are needed to elucidate the precise molecular mechanisms of P2Y~6~ receptor activation and signaling, and to identify the downstream effectors and targets of these receptors. Second, the role of P2Y~6~ receptors in different biological systems and diseases should be further investigated, including neurodegenerative disorders, cancer, and cardiovascular diseases. Third, the development of more selective and potent P2Y~6~ receptor agonists and antagonists may provide new therapeutic options for these diseases. Fourth, the use of this compound and other P2Y~6~ receptor modulators in combination with other drugs or therapies may enhance their efficacy and reduce their side effects.
Aplicaciones Científicas De Investigación
N~1~-(4-ethylphenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide has been used in various scientific research fields, including neuroscience, immunology, and pharmacology. In neuroscience, this compound has been shown to modulate microglial activation and neuroinflammation in the brain (Haskó et al., 2016). In immunology, this compound has been used to investigate the role of P2Y~6~ receptors in immune cell activation and cytokine production (Yip et al., 2013). In pharmacology, this compound has been used as a tool compound to study the pharmacological properties of P2Y~6~ receptors and to develop selective P2Y~6~ receptor agonists and antagonists (Gao et al., 2017).
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-6-17-7-9-18(10-8-17)21-19(23)13-22(5)26(24,25)20-15(3)11-14(2)12-16(20)4/h7-12H,6,13H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWSKECTVSYWRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3553216.png)
![methyl 3-({N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-4-methylbenzoate](/img/structure/B3553226.png)
![2-methyl-1,3-dioxo-N-[4-(trifluoromethoxy)phenyl]-5-isoindolinecarboxamide](/img/structure/B3553230.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553231.png)

![N-(2-ethylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553247.png)
![ethyl 4-({[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3553250.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3553255.png)
![5-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B3553275.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553278.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3553305.png)
![N-(4-{[(4-fluorophenyl)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3553312.png)
![N~1~-(2-ethyl-6-methylphenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553317.png)